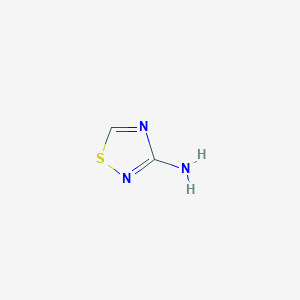

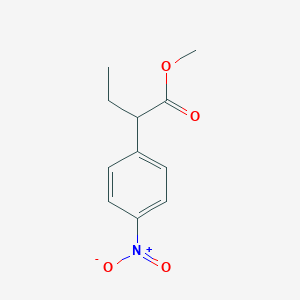

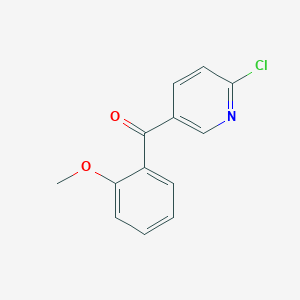

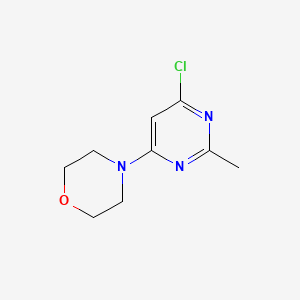

![molecular formula C15H13N3O3 B1320971 7-phenyl-1-propyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione CAS No. 76360-59-3](/img/structure/B1320971.png)

7-phenyl-1-propyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrimidine derivatives can involve various starting materials and reaction conditions. For instance, the reaction of (chlorocarbonyl)phenyl ketene with 5-amino pyrazolones leads to the formation of 7-hydroxy-6-phenyl-pyrazolo[1,5-a]pyrimidine derivatives with high yields and short reaction times . Another synthesis approach involves the condensation of preformed alkyl or aryl hydrazones with 6-chloro-3-methyl-5-nitrouracil to produce pyrimidotriazinediones . These methods demonstrate the versatility in synthesizing pyrimidine derivatives and the potential for generating a wide range of substituents on the pyrimidine core.

Molecular Structure Analysis

The molecular structures of pyrimidine derivatives are often confirmed using spectroscopic techniques such as IR, 1H NMR, and 13C NMR. Additionally, Density Functional Theory (DFT) can be used to optimize the structures and compute energies and vibrational frequencies, which can be compared with experimental data to confirm the identity of the synthesized compounds . The crystallographic studies can also provide detailed insights into the molecular structure, as seen in the synthesis of 6H-oxazolo[3,2-f]pyrimidine-5,7-dione derivatives .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions to form a diverse array of heterocyclic compounds. For example, the intermediate 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno[2,3-d]pyrimidine can react with different reagents to yield triazine and triazepine derivatives, which have shown potential as anti-tumor agents . These reactions highlight the reactivity of the pyrimidine ring and its utility as a building block for more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, metabolic stability, and cytotoxicity, are crucial for their potential therapeutic applications. Pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione derivatives have shown potent cytoprotective effects and favorable drug metabolism and pharmacokinetics (DMPK) properties, including good metabolic stability and medium to high aqueous solubility . The cytotoxic activity screening of 6H-oxazolo[3,2-f]pyrimidine-5,7-dione derivatives against various cancer cell lines indicates their potential as lead compounds for medicinal chemistry optimization .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis Techniques : Research has explored the synthesis of similar compounds, such as pyrido[3,4-d]pyrimidin-4(3H)-ones and pyrimidine-2,4(1H,3H)-diones, from various precursors like aminopyridine-4-carboxylic acids and amines, demonstrating the chemical reactivity and potential modifications of this class of compounds (Gelling & Wibberley, 1969).

Chemical Properties and Reactions : Studies have also investigated the properties and reactions of similar oxazine-diones, such as their electrochemical reduction, photo-induced oxidation of amines, and fluorescence quenching, which could hint at potential applications in chemical synthesis and photoreactive materials (Nitta et al., 2005).

Potential Biological Activity

Serine Protease Inhibition : Compounds like 1,3-oxazino[4,5-b]indole-2,4-(1H,9H)-diones and related structures have been synthesized and found to inhibit human leukocyte elastase and chymotrypsin, indicating potential therapeutic applications in diseases related to protease activity (Player et al., 1994).

Antioxidant Properties : Some derivatives of pyrimido[4,5-d]pyrimidine, which share a structural resemblance, have been synthesized and tested for their antioxidant properties, suggesting a potential avenue for developing novel antioxidants (Cahyana et al., 2020).

Safety And Hazards

Propiedades

IUPAC Name |

7-phenyl-1-propylpyrimido[4,5-d][1,3]oxazine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3/c1-2-8-18-13-11(14(19)21-15(18)20)9-16-12(17-13)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKDOXAQGEXTYOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=NC(=NC=C2C(=O)OC1=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50608752 |

Source

|

| Record name | 7-Phenyl-1-propyl-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50608752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-phenyl-1-propyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione | |

CAS RN |

76360-59-3 |

Source

|

| Record name | 7-Phenyl-1-propyl-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50608752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(3-Azetidinyloxy)phenyl]-1-ethanone](/img/structure/B1320929.png)